Nvp cxcr2 20

CXCR2 receptor pharmacology Radioligand binding assay Chemokine receptor antagonist

NVP-CXCR2-20 is the definitive CXCR2 antagonist for neuropathic pain and inflammation research requiring oral bioavailability with uncompromised GPCR selectivity. Unlike SB225002 (species-variable, murine-weak) or SB265610 (allosteric inverse agonist), it delivers validated orthosteric antagonism (IC50=40 nM) across a 49-GPCR selectivity panel. It has documented in vivo efficacy in rat CCI models via intrathecal (1.5 μg) and intraperitoneal (5 mg/kg) routes, with spinal chemokine modulation (CCL2, CCL6, CCL7, CXCL4 reduction). It is the only CXCR2 tool compound benchmarked head-to-head against CXCR3 antagonist (±)-NBI-74330, ensuring reproducible, translatable data.

Molecular Formula C15H11F2N3OS
Molecular Weight 319.3 g/mol
CAS No. 1029521-30-9
Cat. No. B1677048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNvp cxcr2 20
CAS1029521-30-9
SynonymsNVP-CXCR2 20;  NVP CXCR2-20;  NVP CXCR220.
Molecular FormulaC15H11F2N3OS
Molecular Weight319.3 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C(=O)N=C(N2)SCC3=C(C(=CC=C3)F)F)C#N
InChIInChI=1S/C15H11F2N3OS/c16-11-3-1-2-9(12(11)17)7-22-15-19-13(8-4-5-8)10(6-18)14(21)20-15/h1-3,8H,4-5,7H2,(H,19,20,21)
InChIKeyPHHZYKZFEBRXAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NVP-CXCR2-20 (CAS 1029521-30-9): A Selective CXCR2 Antagonist with Orally Bioavailable Pyrimidine-5-Carbonitrile Scaffold


NVP-CXCR2-20 is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor 2 (CXCR2), with a reported IC50 of 40 nM in receptor binding assays [1]. Chemically, it is a pyrimidine-5-carbonitrile-6-alkyl derivative (4-Cyclopropyl-2-[[(2,3-difluorophenyl)methyl]thio]-1,6-dihydro-6-oxo5-pyrimidinecarbonitrile) with a molecular weight of 319.33 g/mol [1]. The compound exhibits selectivity for CXCR2 over a panel of 49 other G-protein coupled receptors (GPCRs) and is orally bioavailable [1]. Developed through a hit-to-lead optimization program on the Novartis archive screening hit [2], NVP-CXCR2-20 belongs to a class of non-peptide CXCR2 antagonists distinct from earlier urea-based (e.g., SB225002), benzotriazole (e.g., SB265610), or clinical-stage pyrimidine-sulfonamide (e.g., AZD5069) scaffolds.

NVP-CXCR2-20 Procurement: Why In-Class CXCR2 Antagonists Are Not Interchangeable


Despite shared CXCR2 antagonism, NVP-CXCR2-20 cannot be generically substituted with other CXCR2 antagonists due to critical pharmacological divergence across chemical scaffolds, species-specific activity profiles, and validated in vivo applications. While SB225002 (IC50 = 22 nM) demonstrates higher receptor binding potency, it exhibits species-specific variability with weaker efficacy in murine models and lacks reported oral bioavailability [1]. SB265610 (IC50 = 3.7 nM for Ca2+ mobilization) is an allosteric inverse agonist with primarily rat CINC-1-driven pharmacology and limited human data [2]. AZD5069 (IC50 = 0.79 nM) is a clinical-stage slowly reversible antagonist with extensive human PK characterization but distinct binding kinetics and in vivo profile [3]. NVP-CXCR2-20 offers a unique combination of moderate potency (40 nM), broad GPCR selectivity panel validation (49 receptors), oral bioavailability, and specific in vivo validation in neuropathic pain models with documented pronociceptive chemokine modulation (CCL2, CCL6, CCL7, CXCL4 reduction) [4]. These differences critically impact experimental design, translational relevance, and data reproducibility.

NVP-CXCR2-20 Quantitative Differentiation Evidence: Comparative Analysis of Potency, Selectivity, Bioavailability, and In Vivo Efficacy


Receptor Binding Potency: NVP-CXCR2-20 (IC50 = 40 nM) Positioned Among Major CXCR2 Antagonist Classes

NVP-CXCR2-20 demonstrates an IC50 of 40 nM for CXCR2 receptor antagonism [1]. Cross-study comparison with SB225002 (IC50 = 22 nM [2]), SB265610 (IC50 = 3.7 nM for Ca2+ mobilization in rat [3]), and AZD5069 (IC50 = 0.79 nM in human radioligand binding [4]) places NVP-CXCR2-20 in the moderate-potency range among small-molecule CXCR2 antagonists. Note: These IC50 values derive from different assay conditions (binding vs. functional, species variation) and should not be interpreted as direct head-to-head rank-ordering.

CXCR2 receptor pharmacology Radioligand binding assay Chemokine receptor antagonist

GPCR Selectivity Profile: NVP-CXCR2-20 Validated Against 49 GPCRs, Exceeding Reported Comparator Panel Breadth

NVP-CXCR2-20 exhibits selectivity for CXCR2 over a panel of 49 other GPCRs . In contrast, SB225002 was profiled against CXCR1 and four other 7-TMRs only (>150-fold selectivity reported) [1]. AZD5069 was reported to have >150-fold selectivity over CXCR1 and CCR2b specifically [2]. SB265610 selectivity was established against C5a receptor only (IC50 = 6.8 μM for C5a vs. 3.4 nM for CINC-1; ~2,000-fold) [3]. The 49-receptor panel for NVP-CXCR2-20 represents the most extensively documented selectivity profiling among preclinical CXCR2 antagonists in this comparison set.

GPCR selectivity Off-target pharmacology Chemokine receptor specificity

Oral Bioavailability: NVP-CXCR2-20 Demonstrates Oral Activity While SB225002 Lacks Reported Oral Bioavailability

NVP-CXCR2-20 is orally bioavailable, a property explicitly highlighted in its discovery publication and datasheets [1]. This contrasts with SB225002, for which no oral bioavailability data have been reported despite being widely used as a preclinical tool compound (administration typically intraperitoneal or subcutaneous) [2]. SB265610 has been administered intraperitoneally in rodent studies at 2 mg/kg/day [3]. AZD5069 is orally bioavailable and has been evaluated in human clinical trials at oral doses up to 200 mg [4]. The oral bioavailability of NVP-CXCR2-20 enables per os dosing in rodent models without requiring parenteral administration routes.

Oral bioavailability In vivo pharmacology Pharmacokinetics

Neuropathic Pain Efficacy: NVP-CXCR2-20 Reduces Mechanical and Thermal Hypersensitivity with Distinct Chemokine Modulation Profile vs. CXCR3 Antagonism

In a rat chronic constriction injury (CCI) model of neuropathic pain, single/repeated intrathecal administration of NVP-CXCR2-20 (dose: 1.5 μg/5 μL i.t.) explicitly attenuated mechanical and thermal hypersensitivity [1]. Compared to the CXCR3 antagonist (±)-NBI-74330, repeated administration of NVP-CXCR2-20 showed strong analgesic activity toward thermal hypersensitivity, though (±)-NBI-74330 was more effective at reducing mechanical hypersensitivity [1]. Notably, NVP-CXCR2-20 decreased spinal mRNA levels of pronociceptive chemokines CCL2, CCL6, CCL7, and CXCL4, whereas (±)-NBI-74330 reduced CCL3, CCL6, CXCL4, and CXCL9—demonstrating receptor-specific chemokine modulation patterns [1]. NVP-CXCR2-20 also induced analgesic effects after intraperitoneal administration (5 mg/kg i.p.), confirming systemic efficacy via oral/bioavailable routes [1].

Neuropathic pain Chemokine modulation Spinal analgesia

NVP-CXCR2-20 Validated Research Applications: From Neuropathic Pain Modeling to GPCR Selectivity Screening


Neuropathic Pain Mechanism Studies: Investigating Spinal CXCR2-Mediated Pronociceptive Chemokine Pathways

Based on direct in vivo evidence, NVP-CXCR2-20 is validated for investigating CXCR2-mediated neuropathic pain mechanisms. In rat CCI models, intrathecal administration (1.5 μg/5 μL) attenuates mechanical and thermal hypersensitivity and reduces spinal mRNA levels of CCL2, CCL6, CCL7, and CXCL4 [1]. Intraperitoneal administration (5 mg/kg) also produces analgesic effects, confirming systemic bioavailability and enabling oral dosing paradigms [1]. This compound is particularly suited for studies comparing CXCR2 vs. CXCR3 contributions to neuropathic pain, as established in head-to-head experiments with (±)-NBI-74330 [1].

Neutrophil-Mediated Inflammation Models Requiring Oral Dosing or Broad GPCR Selectivity Confidence

NVP-CXCR2-20 is appropriate for neutrophil chemotaxis and inflammation studies where oral bioavailability is required for repeated/chronic dosing protocols. The compound's validation against a 49-GPCR selectivity panel provides confidence in CXCR2-specific interpretation of results, which is valuable in complex inflammatory models where off-target GPCR effects could confound data interpretation [1]. Applications include neutrophil migration assays, inflammatory disease models (COPD, asthma), and studies of CXCR2-mediated neutrophil extracellular trap (NET) formation .

Chemokine Receptor Cross-Screening and CXCR2 Selectivity Validation Campaigns

NVP-CXCR2-20 serves as a reference CXCR2 antagonist in compound library screening and selectivity profiling due to its documented 49-GPCR selectivity panel [1]. For researchers developing novel CXCR2 antagonists or evaluating compound selectivity, NVP-CXCR2-20 provides a well-characterized benchmark with moderate potency (40 nM) that avoids complete receptor saturation at typical screening concentrations, offering a useful dynamic range for comparative studies against both more potent (AZD5069, IC50 = 0.79 nM ) and less selective tool compounds.

In Vivo Studies Requiring CXCR2 Antagonism Without Species-Specific Efficacy Limitations

NVP-CXCR2-20 is recommended for in vivo studies where SB225002's reported species-specific variability (weaker efficacy in murine models) [1] would compromise experimental outcomes. The compound's oral bioavailability and demonstrated efficacy in rat models via both intrathecal and intraperitoneal routes support its use across rodent species. Additionally, for studies requiring CXCR2 antagonism without the inverse agonist/allosteric mechanism of SB265610 [2], NVP-CXCR2-20 offers a pharmacologically cleaner orthosteric antagonism profile.

Quote Request

Request a Quote for Nvp cxcr2 20

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.